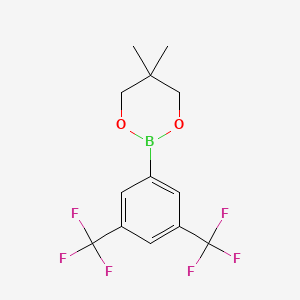
2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Descripción general
Descripción
2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C13H13BF6O2 and its molecular weight is 326.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrolytic Stability and Structural Insights
- Hydrolytic Stability : 2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, a related compound, demonstrates an unusual degree of hydrolytic stability. This characteristic could be indicative of similar stability in other dioxaborinanes like 2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (Emsley et al., 1989).
Material Science and Polymer Research
- Polymer Applications : The compound's structure lends itself to the development of high glass-transition temperature and organosoluble polymers. Such polymers display outstanding thermal stability and are soluble in various organic solvents, indicating potential applications in creating transparent and flexible films for optical materials (Huang et al., 2007).
- Polyimides Development : It plays a critical role in synthesizing novel fluorinated polyimides with high solubility, thermal stability, low dielectric constants, and potential applications in electronics and aerospace industries (Chung et al., 2006).
Catalytic Applications
- Transfer Hydrogenation Catalyst : Dioxaborinane compounds, including those based on 3,5-bis(trifluoromethyl)phenyl, are used in transfer hydrogenation reactions, indicating their utility in catalysis and organic synthesis (Kilic et al., 2018).
Chemical Reactions and Transformations
- Organic Synthesis : The compound's derivatives are involved in various organic transformations, such as the formation of oxazines, indicating its utility in creating novel organic molecules (Kuznetsov et al., 1996).
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BF6O2/c1-11(2)6-21-14(22-7-11)10-4-8(12(15,16)17)3-9(5-10)13(18,19)20/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKOPQLIGPEOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




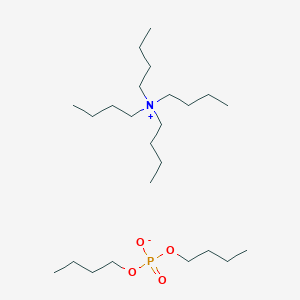
![5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole](/img/structure/B8222871.png)
![(4S)-2-[2-[(S)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8222879.png)

![4,4''-Dihydroxy-[1,1':4',1''-terphenyl]-3,3''-dicarboxylic acid](/img/structure/B8222882.png)
![3'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B8222903.png)
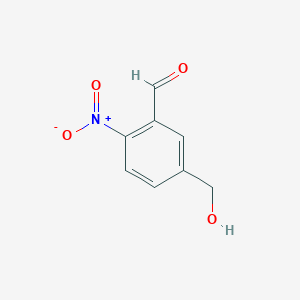
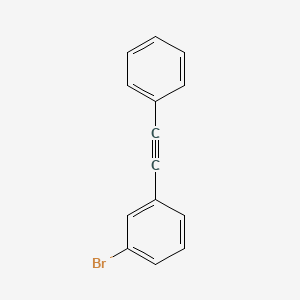
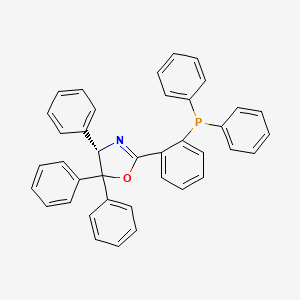
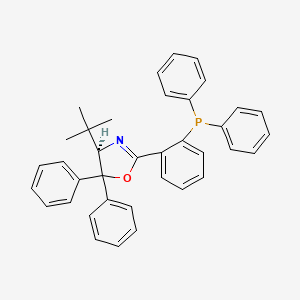

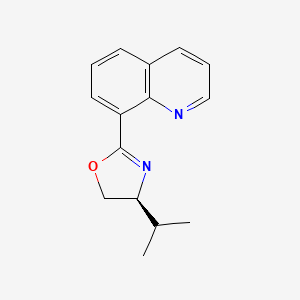
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride](/img/structure/B8222953.png)